molecular formula C15H13N5O B14667451 5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 51337-46-3

5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14667451
CAS No.: 51337-46-3
M. Wt: 279.30 g/mol
InChI Key: KXMNQJHNSFTFNM-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the class of pyrazoles This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazolone ring. The final step involves the diazotization of the amino group followed by coupling with a phenyl group to introduce the phenyldiazenyl moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The diazenyl group can also participate in electron transfer reactions, influencing redox states within cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 5-Amino-4-(2-pyrrolidinylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 5-Amino-4-(2-azepanylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the phenyldiazenyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets .

Properties

CAS No.

51337-46-3

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

5-amino-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one

InChI

InChI=1S/C15H13N5O/c16-14-13(18-17-11-7-3-1-4-8-11)15(21)20(19-14)12-9-5-2-6-10-12/h1-10,13H,(H2,16,19)

InChI Key

KXMNQJHNSFTFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)N

Origin of Product

United States

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